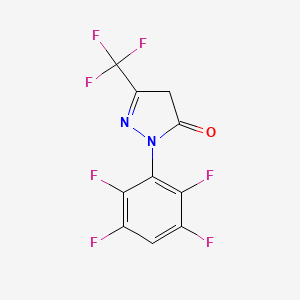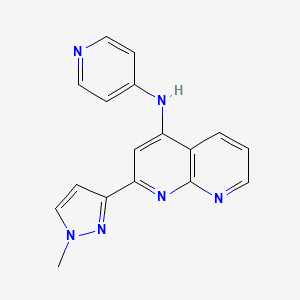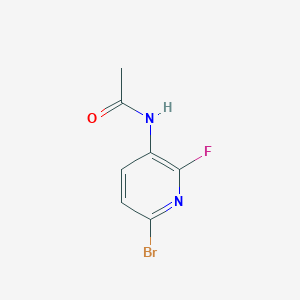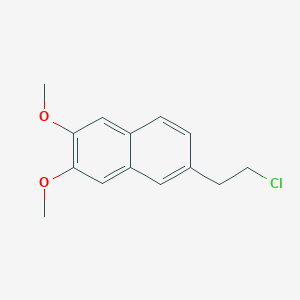
Boc-DL-Gln-DL-Arg-DL-Arg-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BOC-GLN-ARG-ARG-AMC ACETATE SALT: is a fluorogenic substrate used primarily in biochemical research. It is composed of a peptide sequence with a 7-amino-4-methylcoumarin (AMC) moiety, which is released upon proteolytic cleavage, resulting in fluorescence. This compound is particularly useful for studying protease activity, including enzymes like hepsin and kexin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of BOC-GLN-ARG-ARG-AMC ACETATE SALT involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid support. The coupling reagents used include carbodiimides and uronium salts.
Deprotection Steps: Protecting groups, such as tert-butoxycarbonyl (BOC), are removed using acidic conditions (e.g., trifluoroacetic acid).
Cleavage from Solid Support: The completed peptide is cleaved from the solid support using a mixture of trifluoroacetic acid and scavengers.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of BOC-GLN-ARG-ARG-AMC ACETATE SALT follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: BOC-GLN-ARG-ARG-AMC ACETATE SALT undergoes hydrolysis in the presence of proteases, releasing the fluorescent AMC moiety.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to study structure-activity relationships.
Common Reagents and Conditions:
Hydrolysis: Proteases such as trypsin, chymotrypsin, and hepsin are commonly used under physiological conditions (pH 7.4, 37°C).
Substitution: Amino acid derivatives and coupling reagents are used in SPPS under controlled conditions (e.g., room temperature, inert atmosphere).
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protease Assays: BOC-GLN-ARG-ARG-AMC ACETATE SALT is widely used in assays to measure protease activity, providing insights into enzyme kinetics and inhibition.
Biology:
Cell Biology: The compound is used to study protease functions in cellular processes, including signal transduction and apoptosis.
Medicine:
Industry:
Wirkmechanismus
Mechanism: BOC-GLN-ARG-ARG-AMC ACETATE SALT functions as a substrate for proteases. Upon enzymatic cleavage, the AMC moiety is released, resulting in fluorescence. This fluorescence can be quantitatively measured to determine protease activity.
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
BOC-GLN-ALA-ARG-AMC: Another fluorogenic substrate with a similar peptide sequence but different amino acid composition.
BOC-GLN-ARG-ARG-MCA: A variant with a different fluorophore, 7-methoxycoumarin-4-acetic acid (MCA).
Uniqueness: BOC-GLN-ARG-ARG-AMC ACETATE SALT is unique due to its specific peptide sequence and the AMC fluorophore, which provides high sensitivity and specificity for protease assays. Its ability to emit fluorescence upon cleavage makes it a valuable tool for real-time monitoring of enzymatic reactions .
Eigenschaften
Molekularformel |
C32H49N11O8 |
|---|---|
Molekulargewicht |
715.8 g/mol |
IUPAC-Name |
tert-butyl N-[5-amino-1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C32H49N11O8/c1-17-15-25(45)50-23-16-18(9-10-19(17)23)40-26(46)20(7-5-13-38-29(34)35)41-27(47)21(8-6-14-39-30(36)37)42-28(48)22(11-12-24(33)44)43-31(49)51-32(2,3)4/h9-10,15-16,20-22H,5-8,11-14H2,1-4H3,(H2,33,44)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H4,34,35,38)(H4,36,37,39) |
InChI-Schlüssel |
GWQJHZHFUZJSAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (1S,2S,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13900545.png)










![Trimethyl-[2-[[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl]silane](/img/structure/B13900602.png)

